5-Chloro-2-(methylamino)benzaldehyde
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Overview
Description
5-Chloro-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with methylamine. The nitro group is reduced to an amino group, and the resulting compound is then subjected to further reactions to introduce the methylamino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow chemistry techniques. This method allows for efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylamino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 5-Chloro-2-(methylamino)benzoic acid.
Reduction: 5-Chloro-2-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(methylamino)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylamino)benzophenone: This compound has a similar structure but with a phenyl group instead of an aldehyde group.
5-Chloro-2-(methylamino)benzoic acid: This is the oxidized form of 5-Chloro-2-(methylamino)benzaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
5-chloro-2-(methylamino)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVGDKDFLNWQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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